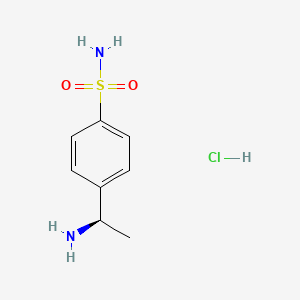

(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes. Its structure consists of a benzenesulfonamide group attached to an aminoethyl side chain, which is further modified to include a hydrochloride salt for enhanced solubility and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-nitrobenzenesulfonamide.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the ®-enantiomer.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions to form sulfinamide or thiol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfinamide or thiol derivatives.

Substitution: Formation of nitrated or halogenated benzenesulfonamide derivatives.

Applications De Recherche Scientifique

®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of ®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride involves the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH balance within cancer cells, leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antileishmanial activity.

Benzenesulfonic acid derivatives: Evaluated as human neutrophil elastase inhibitors.

Uniqueness

®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride is unique due to its specific inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy. Its chiral nature also adds to its specificity and effectiveness in biological systems.

Activité Biologique

(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride, a derivative of benzenesulfonamide, has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and enzyme inhibition. This article reviews the compound's biological activity based on recent studies and findings.

- Chemical Name : this compound

- CAS Number : 1203655-71-3

- Molecular Formula : C9H12ClN2O2S

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including calcium channels and carbonic anhydrases (CAs).

- Calcium Channel Interaction : Studies suggest that this compound may inhibit calcium channels, leading to reduced perfusion pressure and coronary resistance in isolated rat heart models. This interaction is crucial for regulating vascular tone and blood pressure .

- Carbonic Anhydrase Inhibition : The compound has shown potential as an inhibitor of human carbonic anhydrases, which are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate. This inhibition can affect various physiological processes, including respiration and acid-base balance .

In Vivo Studies

A study evaluated the effects of this compound on perfusion pressure and coronary resistance using isolated rat hearts. The results indicated that this compound significantly decreased both parameters compared to control conditions, suggesting a vasodilatory effect mediated through calcium channel inhibition .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits inhibitory activity against different isoforms of human carbonic anhydrases. The compound's selectivity and binding affinity were assessed using various biochemical assays, revealing promising results for further development as a therapeutic agent .

Pharmacokinetics

Pharmacokinetic studies utilizing computational models indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These studies highlight its potential as a drug candidate with suitable bioavailability profiles .

Research Findings Summary

Case Studies

- Cardiovascular Effects : A study involving isolated rat hearts demonstrated that administration of this compound led to significant reductions in coronary resistance, implicating its role in cardiovascular regulation through calcium channel modulation .

- Enzyme Inhibition : Research on various benzenesulfonamide derivatives revealed that those similar to (R)-4-(1-aminoethyl)benzenesulfonamide showed promising inhibitory effects on human carbonic anhydrases, suggesting potential applications in treating conditions related to dysregulated acid-base balance .

Propriétés

IUPAC Name |

4-[(1R)-1-aminoethyl]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEDWXLKBDLBEQ-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.